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Compound of Interest

Compound Name: 6-(2-Furyl)nicotinonitrile

Cat. No.: B1338397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies and data

interpretation required for the complete structural elucidation of 6-(2-Furyl)nicotinonitrile. This

document outlines the key analytical techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed

experimental protocols, data interpretation, and expected results are presented to serve as a

practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and

drug development. While extensive experimental data for this specific molecule is not publicly

available, this guide presents a robust framework and representative data based on the

analysis of analogous structures.

Introduction
6-(2-Furyl)nicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with

a furyl group and a nitrile moiety. Nicotinonitrile derivatives are of significant interest in

medicinal chemistry due to their diverse pharmacological activities.[1][2] The precise

determination of the chemical structure is a critical prerequisite for understanding its

physicochemical properties, biological activity, and for any further development.

This guide details the multi-faceted approach required for unambiguous structural confirmation,

integrating data from various spectroscopic techniques.
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Physicochemical Properties
A summary of the basic physicochemical properties of 6-(2-Furyl)nicotinonitrile is provided

below.

Property Value Source

Molecular Formula C₁₀H₆N₂O PubChem[3]

Molecular Weight 170.17 g/mol BOC Sciences[4]

Monoisotopic Mass 170.04802 Da PubChem[3]

Spectroscopic Data for Structural Elucidation
The following sections present the expected spectroscopic data for 6-(2-Furyl)nicotinonitrile.

This data is representative and based on the analysis of structurally similar compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.90 d 2.0 1H H-2 (Pyridine)

8.05 dd 8.5, 2.0 1H H-4 (Pyridine)

7.70 d 8.5 1H H-5 (Pyridine)

7.60 dd 1.8, 0.8 1H H-5' (Furan)

7.25 dd 3.5, 0.8 1H H-3' (Furan)

6.55 dd 3.5, 1.8 1H H-4' (Furan)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1338397?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/11116473
https://www.bocsci.com/6-2-furyl-nicotinonitrile-cas-619334-28-0-item-151487.html
https://pubchemlite.lcsb.uni.lu/e/compound/11116473
https://www.benchchem.com/product/b1338397?utm_src=pdf-body
https://www.researchgate.net/publication/328941852_Synthesis_characterization_and_cytotoxicity_of_new_nicotinonitriles_and_their_furo23-bpyridine_derivatives
https://www.mdpi.com/1420-3049/29/8/1808
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

155.0 C-6 (Pyridine)

152.5 C-2 (Pyridine)

149.0 C-2' (Furan)

145.0 C-5' (Furan)

140.0 C-4 (Pyridine)

118.0 C-5 (Pyridine)

117.0 -C≡N

113.0 C-4' (Furan)

110.0 C-3' (Furan)

108.0 C-3 (Pyridine)

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the

molecule, which in turn confirms its elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion Calculated m/z Observed m/z

[M+H]⁺ 171.0553 171.0555

[M+Na]⁺ 193.0372 193.0374

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

2230 Strong C≡N stretching (nitrile)

1600-1450 Medium-Strong
C=C and C=N stretching

(aromatic rings)

1250-1000 Strong C-O-C stretching (furan)

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized

protocols and may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

¹H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16

scans.

¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and

1024 scans.

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the

spectrometer software. Optimize acquisition and processing parameters for the specific

sample.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this

solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid.
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Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent)

with an electrospray ionization (ESI) source.

Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in

positive ion mode over a mass range of m/z 100-500 with a resolution of 70,000.

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an attenuated total reflectance (ATR) accessory.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal ATR accessory.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16 scans

at a resolution of 4 cm⁻¹.

Structural Confirmation Workflow & Data
Interpretation
The structural elucidation of 6-(2-Furyl)nicotinonitrile is achieved through a systematic

workflow that integrates data from various analytical techniques.
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Figure 1: General Workflow for Structural Elucidation
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Figure 1: General Workflow for Structural Elucidation.

The connectivity between the furan and pyridine rings, as well as the positions of the

substituents, are confirmed using 2D NMR experiments such as Heteronuclear Multiple Bond

Correlation (HMBC).
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Figure 2: Key HMBC Correlations for Structural Confirmation
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Figure 2: Key HMBC Correlations for Structural Confirmation.

Conclusion
The structural elucidation of 6-(2-Furyl)nicotinonitrile requires a synergistic application of

modern spectroscopic techniques. This guide provides the foundational knowledge and a

practical framework for researchers to confidently determine and confirm the structure of this

and related nicotinonitrile derivatives. The presented data and protocols serve as a valuable

resource for ensuring the identity and purity of these compounds in research and development

settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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